1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
Overview
Description
The compound 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their biological activities and have been used in various drugs . The specific compound , however, is not directly described in the provided papers, but insights can be drawn from related compounds and their properties.
Synthesis Analysis
The synthesis of related piperazine compounds involves various chemical reactions, including electrochemical fluorination (ECF) and reduction processes. For instance, the synthesis of 1-cyclopropyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was achieved by the reduction of a precursor with Pd/C in a hydrogen atmosphere, followed by purification steps such as column chromatography and recrystallization . Electrochemical fluorination has been used to introduce fluorine atoms into piperazine derivatives, yielding various perfluorinated piperazine compounds . These methods could potentially be adapted for the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of piperazine derivatives. The crystal structure of related compounds, such as 1,4-di[(E)-2-(2-nitrophenyl)-1-diazenyl]piperazine, has been analyzed, revealing conformations such as the unusual pseudo-boat conformation of the piperazine ring . The molecular geometry, bond lengths, and angles can be compared with mean values reported for analogous compounds to confirm the predicted structure from chemical and spectral analysis .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including those that lead to the formation of triazenes, as seen in the synthesis of 1,4-di[(E)-2-(2-nitrophenyl)-1-diazenyl]piperazine . The reactivity of the piperazine ring and the substituents attached to it, such as alkyl groups or nitro groups, can influence the types of chemical reactions the compound can participate in. The presence of fluorine atoms can also affect the reactivity and chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the piperazine ring. For example, the introduction of fluorine atoms through electrochemical fluorination can significantly alter the properties of the compound, as seen in the study of perfluoro(1,4-dialkylpiperazines) . The crystallographic data provide insights into the solid-state properties, such as crystal system, space group, and cell dimensions, which can be crucial for understanding the material's properties .
Scientific Research Applications
Derivatization Agent in Analytical Chemistry New derivatization reagents, including 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine, have been developed for enhancing the liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) determination of steroids. This derivatization significantly increases the sensitivity of detection for estrogens and other steroids in biological samples, such as serum (Nishio, Higashi, Funaishi, Tanaka, & Shimada, 2007).
Antimycobacterial Activity in Medicinal Chemistry A study on fluoroquinolone derivatives, including 1-(2-fluoro-4-nitrophenyl)quinolones, revealed their significant antimycobacterial activity. The study highlights the importance of the fluoro substituent at the C-2 position for anti-TB potency (Zhao, Chen, Sheu, Chen, Wang, & Tzeng, 2005).
Synthesis and Characterization of Legal Highs 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is involved in the synthesis and analysis of new psychoactive substances (NPS) like methoxypiperamide. The research covers the synthesis, characterization, and in vitro metabolism of these compounds (Power, Scott, Gardner, McAteer, O'Brien, Brehon, Talbot, & Kavanagh, 2014).
Chemical Synthesis Methods The chemical involves in the synthesis of novel benzimidazole derivatives, which are then studied for their potential medicinal applications. The process utilizes a variety of chemical reactions and analytical techniques for compound characterization (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Development of Nucleophilic Photosubstitution Agents Studies have been conducted on the photosubstitutions of compounds like 2-fluoro-4-nitroanisole with amines, suggesting the potential use of 2-fluoro-4-nitrophenyl ethers as biochemical photoprobes in various biochemical applications (Pleixats, Figueredo, Marquet, Moreno-Mañas, & Cantos, 1989).
Pharmaceutical Intermediates in Drug Synthesis 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is used as an intermediate in the synthesis of various drugs, including potent antibacterial agents. The compound's specific structure and properties make it a valuable building block in the creation of complex pharmaceuticals (Chu, Lico, Claiborne, & Faubl, 1992).
Antimicrobial Activity Evaluation Research has been conducted to synthesize and evaluate the antimicrobial activities of novel compounds involving 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine. These compounds demonstrate significant inhibitory activity against various pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZIHNDVFUJRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382417 | |
Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine | |
CAS RN |
221198-29-4 | |
Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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